molecular formula C15H12N2O3 B1214888 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione CAS No. 2784-27-2

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B1214888
CAS No.: 2784-27-2
M. Wt: 268.27 g/mol
InChI Key: XEEDURHPFVXALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that features both phenyl and hydroxyphenyl groups attached to an imidazolidine-2,4-dione core

Scientific Research Applications

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Future Directions

While specific future directions for 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione were not found in the search results, one study highlighted the importance of excited state solvation in modulating the emission behavior of fluorophores . This could suggest potential future research directions in understanding the photophysical properties of similar compounds.

Mechanism of Action

Target of Action

The primary targets of Hydroxyphenytoin are likely to be similar to those of its parent compound, phenytoin, which primarily targets voltage-gated sodium channels in the brain, stabilizing their inactive state and thereby reducing the propagation of abnormal electrical activity . .

Mode of Action

Hydroxyphenytoin, like phenytoin, is believed to exert its effects by binding to the voltage-gated sodium channels, prolonging the inactive state of these channels. This action inhibits the generation and spread of seizure activity in the brain

Biochemical Pathways

The biochemical pathways affected by Hydroxyphenytoin are likely related to neuronal signaling, given its structural similarity to phenytoin. Phenytoin is known to affect the sodium-potassium ATPase pump and glutamate release, which are critical components of neuronal signaling . .

Pharmacokinetics

It is likely that, similar to phenytoin, it is well-absorbed and extensively metabolized in the liver

Result of Action

The molecular and cellular effects of Hydroxyphenytoin’s action are likely to involve a reduction in abnormal electrical activity in the brain, given its structural similarity to phenytoin . This could potentially result in a decrease in seizure frequency and severity.

Action Environment

The action, efficacy, and stability of Hydroxyphenytoin may be influenced by various environmental factors, including the presence of other drugs, the patient’s physiological state, and genetic factors. For example, the presence of certain liver enzymes can affect the metabolism of Hydroxyphenytoin, potentially altering its efficacy

Biochemical Analysis

Biochemical Properties

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydantoinase enzymes, which are involved in the hydrolysis of hydantoins to produce amino acids . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the binding of this compound to the active sites of these enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain hydrolases by binding to their active sites . This binding interaction often involves hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical activities, which may influence long-term cellular functions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where the compound’s activity significantly changes at certain concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydantoinase and other hydrolases, which facilitate its conversion to various metabolites . These metabolic pathways can influence the levels of key metabolites and affect metabolic flux . The compound’s involvement in these pathways highlights its potential role in modulating metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in certain tissues . The distribution pattern of this compound can influence its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize to the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes . The localization of this compound within these subcellular structures is essential for its role in modulating cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with glyoxylic acid under acidic conditions to yield the desired imidazolidine-2,4-dione structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazolidine ring can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and hydroxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Hydroxyphenyl)hydantoin: Similar structure but lacks the phenyl group.

    5-Phenylhydantoin: Lacks the hydroxyphenyl group.

    4-Hydroxyphenylhydantoin: Similar but with different substitution patterns.

Uniqueness

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione is unique due to the presence of both phenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. This dual substitution allows for a broader range of interactions and applications compared to its analogs.

Properties

IUPAC Name

5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEDURHPFVXALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031098
Record name Hydroxyphenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261702
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2784-27-2
Record name 5-(4-Hydroxyphenyl)-5-phenylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2784-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyphenytoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxydiphenylhydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxyphenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYPHENYTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L42OQX7ZQY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxyphenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Reactant of Route 3
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Reactant of Route 4
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Reactant of Route 5
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.